molecular formula C20H14I2N2O2 B4989153 N,N'-bis(4-iodophenyl)benzene-1,4-dicarboxamide

N,N'-bis(4-iodophenyl)benzene-1,4-dicarboxamide

Cat. No.: B4989153
M. Wt: 568.1 g/mol
InChI Key: QPYWTFCRIJYNQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-bis(4-iodophenyl)benzene-1,4-dicarboxamide is an organic compound characterized by the presence of iodine atoms attached to phenyl rings, which are further connected to a benzene-1,4-dicarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-iodophenyl)benzene-1,4-dicarboxamide typically involves the reaction of 4-iodoaniline with terephthaloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve 4-iodoaniline in a suitable solvent such as dichloromethane.
  • Add terephthaloyl chloride dropwise to the solution while maintaining the temperature at around 0°C.
  • Stir the reaction mixture at room temperature for several hours.
  • Filter the precipitated product and wash with cold solvent to obtain the pure compound.

Industrial Production Methods

Industrial production of N,N’-bis(4-iodophenyl)benzene-1,4-dicarboxamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-iodophenyl)benzene-1,4-dicarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The presence of iodine makes it suitable for coupling reactions such as Suzuki or Sonogashira couplings.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield azido derivatives, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

N,N’-bis(4-iodophenyl)benzene-1,4-dicarboxamide has several applications in scientific research:

    Materials Science: Used in the synthesis of advanced materials such as polymers and coordination complexes.

    Medicinal Chemistry: Investigated for its potential as a building block in drug design and development.

    Organic Electronics: Employed in the fabrication of organic semiconductors and light-emitting diodes (LEDs).

    Catalysis: Acts as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.

Mechanism of Action

The mechanism of action of N,N’-bis(4-iodophenyl)benzene-1,4-dicarboxamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. In materials science, its structural properties contribute to the formation of stable and functional materials through intermolecular interactions and coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(4-aminophenyl)benzene-1,4-dicarboxamide: Similar structure but with amino groups instead of iodine.

    N,N’-bis(4-bromophenyl)benzene-1,4-dicarboxamide: Contains bromine atoms instead of iodine.

    N,N’-bis(4-chlorophenyl)benzene-1,4-dicarboxamide: Contains chlorine atoms instead of iodine.

Uniqueness

N,N’-bis(4-iodophenyl)benzene-1,4-dicarboxamide is unique due to the presence of iodine atoms, which impart distinct reactivity and properties. The iodine atoms make it suitable for specific coupling reactions and enhance its potential in applications such as organic electronics and catalysis.

Properties

IUPAC Name

1-N,4-N-bis(4-iodophenyl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14I2N2O2/c21-15-5-9-17(10-6-15)23-19(25)13-1-2-14(4-3-13)20(26)24-18-11-7-16(22)8-12-18/h1-12H,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYWTFCRIJYNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)I)C(=O)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14I2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N'-bis(4-iodophenyl)benzene-1,4-dicarboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N'-bis(4-iodophenyl)benzene-1,4-dicarboxamide
Reactant of Route 3
Reactant of Route 3
N,N'-bis(4-iodophenyl)benzene-1,4-dicarboxamide
Reactant of Route 4
Reactant of Route 4
N,N'-bis(4-iodophenyl)benzene-1,4-dicarboxamide
Reactant of Route 5
Reactant of Route 5
N,N'-bis(4-iodophenyl)benzene-1,4-dicarboxamide
Reactant of Route 6
Reactant of Route 6
N,N'-bis(4-iodophenyl)benzene-1,4-dicarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.